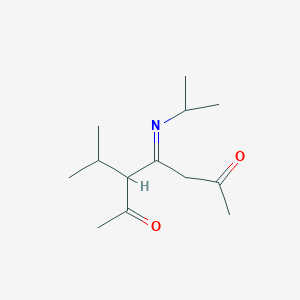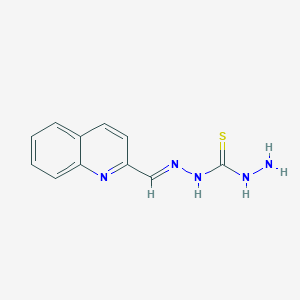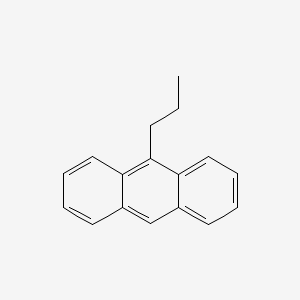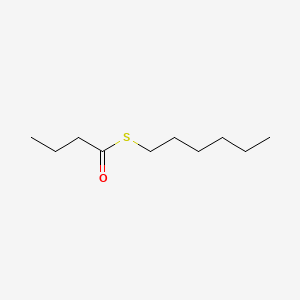
4,5,5-Trimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,5-Trimethyl-1,3-dioxane is an organic compound with the molecular formula C7H14O2. It is a member of the dioxane family, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
4,5,5-Trimethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
On an industrial scale, the production of this compound involves the condensation of tert-butanol with formaldehyde in the presence of synthetic zeolites and phosphoric acid as catalysts. The process is carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa .
化学反応の分析
Types of Reactions
4,5,5-Trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride and sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium and organomagnesium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Organolithium, organomagnesium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
4,5,5-Trimethyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: It serves as a solvent and reagent in various biochemical assays and experiments.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of perfumes and fragrances due to its pleasant odor.
作用機序
The mechanism by which 4,5,5-Trimethyl-1,3-dioxane exerts its effects involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the resonance stabilization of the oxygen atoms in the dioxane ring, which prevents the compound from undergoing unwanted side reactions . The molecular targets and pathways involved include interactions with carbonyl groups in various organic molecules, leading to the formation of stable cyclic structures .
類似化合物との比較
4,5,5-Trimethyl-1,3-dioxane can be compared with other similar compounds such as:
4,4,6-Trimethyl-1,3-dioxane: Similar in structure but differs in the position of the methyl groups.
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its high acidity and use in organic synthesis.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another derivative with different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and stability compared to its analogs.
特性
CAS番号 |
6301-68-4 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
4,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-6-7(2,3)4-8-5-9-6/h6H,4-5H2,1-3H3 |
InChIキー |
XUCXDHOVTYDMBM-UHFFFAOYSA-N |
正規SMILES |
CC1C(COCO1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate](/img/structure/B14742864.png)
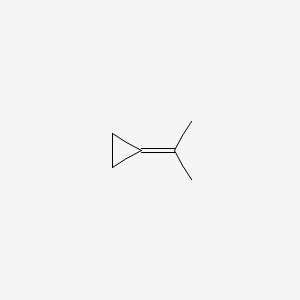
![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)
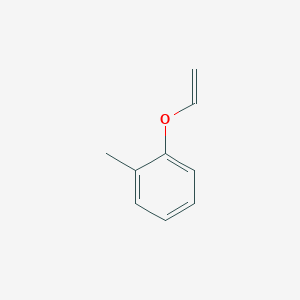
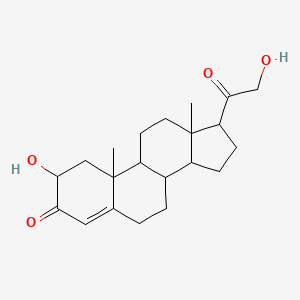
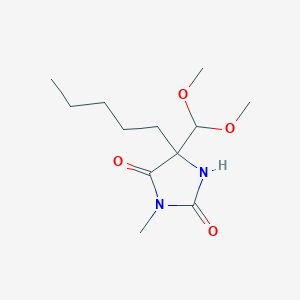
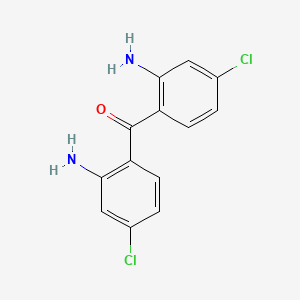
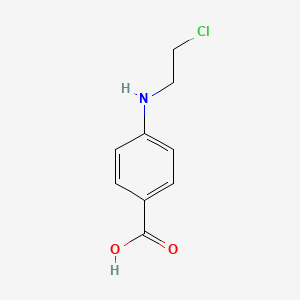

![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
